4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(thiazol-2-yl)benzamide
Description
The compound 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(thiazol-2-yl)benzamide features a benzamide core linked via an ether oxygen to a 7-methoxy-2-methyl-4-oxochromen-3-yl moiety and an N-bound thiazol-2-yl group. This structure combines a chromenone (a coumarin derivative) with a thiazole-containing benzamide, a scaffold frequently explored for bioactive properties such as enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-12-19(18(24)16-8-7-15(26-2)11-17(16)27-12)28-14-5-3-13(4-6-14)20(25)23-21-22-9-10-29-21/h3-11H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMDYNMMFGRODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(thiazol-2-yl)benzamide is a synthetic compound that integrates a chromenone core with a thiazole moiety, which is expected to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromenone structure that is often associated with diverse biological activities, particularly in medicinal chemistry. The presence of the thiazole ring enhances its potential as an antitumor and antimicrobial agent.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H18N2O5 |
| CAS Number | 951986-02-0 |
| Molecular Weight | 418.39 g/mol |
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The thiazole moiety is crucial for enhancing the antitumor efficacy of benzamide derivatives. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation in cancer models, with IC50 values indicating potent activity in the low micromolar range .
Case Study:
A study evaluated the antitumor activity of thiazole derivatives, revealing that modifications at specific positions on the thiazole ring significantly affected their cytotoxicity. The presence of electron-donating groups was found to enhance activity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against both bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of key metabolic pathways in microorganisms.
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| 4-Thiazolylbenzamide | 8.0 | Candida albicans |
The structure–activity relationship (SAR) analysis suggests that substituents on the thiazole ring significantly influence antimicrobial potency, with halogenated compounds generally exhibiting enhanced activity .
Mechanistic Insights
Molecular dynamics simulations and binding affinity studies have indicated that the compound interacts with specific protein targets involved in cancer progression and microbial resistance. For instance, docking studies have shown that thiazole-containing compounds can bind effectively to the active sites of enzymes critical for tumor growth and survival .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its chromenone core is associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity:
Recent studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of the compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 5 to 20 µg/mL against leukemia and breast cancer cells .
Anti-inflammatory Properties:
The benzamide moiety may enhance binding affinity to specific targets involved in inflammatory pathways. Research indicates that such compounds can inhibit pro-inflammatory cytokines, making them candidates for further investigation in inflammatory diseases .
Antimicrobial Activity
The thiazole component of the compound contributes to its potential as an antimicrobial agent. Studies on related thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . The compound's ability to disrupt microbial growth mechanisms makes it a candidate for developing new antibiotics.
Enzyme Inhibition
Compounds featuring a coumarin core have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases such as Alzheimer’s. The combination of chromenone and thiazole structures may enhance the inhibitory effects on AChE, making this compound a potential lead for Alzheimer’s treatment .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research: In vitro studies demonstrated that derivatives similar to this compound significantly inhibited proliferation in breast cancer cell lines (MCF7). The mechanism involved apoptosis induction via caspase activation .
- Antimicrobial Studies: A series of thiazole derivatives were synthesized and evaluated for antimicrobial activity against various pathogens, showing promising results that suggest potential applications in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents on the chromenone, benzamide, or thiazole rings. These modifications influence melting points, solubility, and synthetic yields.
Table 1: Key Structural Analogs and Physical Properties
Key Observations :
- Chromenone Substitutions: The 7-methoxy-2-methyl group in the target compound may enhance electron-donating effects and lipophilicity compared to 4-methyl () or unsubstituted chromenones (). This could improve membrane permeability in biological systems.
- Benzamide Substitutions : The absence of substituents on the benzamide ring in the target compound contrasts with analogs like 2-chloro () or 4-methyl (), which may alter steric hindrance and binding interactions.
- Synthetic Yields: Amide derivatives with methoxy chromenones () report yields of 60–90%, comparable to piperazine-linked benzothiazoles (78–90% in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
